2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide
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Overview
Description
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide is an organic compound that features a complex structure with multiple functional groups
Mechanism of Action
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide typically involves a multi-step process:
Formation of the Urea Derivative: The initial step involves the reaction of 2-ethoxyaniline with an isocyanate to form the corresponding urea derivative.
Coupling Reaction: The urea derivative is then coupled with 4-aminophenyl-N,N-dimethylacetamide under appropriate conditions, often using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated purification systems to enhance yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Electrophilic substitution reactions often require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: The compound can be utilized in the development of novel materials with specific properties, such as polymers or coatings.
Biological Studies: It may serve as a probe or ligand in biochemical assays to study protein-ligand interactions.
Industrial Applications: The compound can be used in the synthesis of specialty chemicals or as an intermediate in the production of more complex molecules.
Comparison with Similar Compounds
Similar Compounds
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-(2,2,2-trifluoroethyl)acetamide: This compound features a trifluoroethyl group instead of the dimethylacetamide moiety.
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N-methylacetamide: This compound has a methyl group instead of the dimethylacetamide moiety.
Uniqueness
2-(4-(3-(2-ethoxyphenyl)ureido)phenyl)-N,N-dimethylacetamide is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored properties for specific applications.
Properties
IUPAC Name |
2-[4-[(2-ethoxyphenyl)carbamoylamino]phenyl]-N,N-dimethylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N3O3/c1-4-25-17-8-6-5-7-16(17)21-19(24)20-15-11-9-14(10-12-15)13-18(23)22(2)3/h5-12H,4,13H2,1-3H3,(H2,20,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JFKUCNLSIMOBNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC=C(C=C2)CC(=O)N(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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